4-tert-Butoxy-2-methylaniline

Description

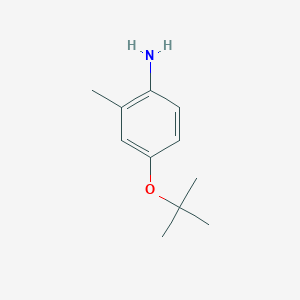

4-(tert-Butoxy)-2-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a tert-butoxy group and a methyl group attached to the benzene ring

Properties

CAS No. |

676366-01-1 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-methyl-4-[(2-methylpropan-2-yl)oxy]aniline |

InChI |

InChI=1S/C11H17NO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,12H2,1-4H3 |

InChI Key |

FKTSJBFQWWUQOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxy)-2-methylaniline typically involves the reaction of 2-methylaniline with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of 4-(tert-butoxy)-2-methylaniline may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxy group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(tert-Butoxy)-2-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can lead to the modulation of biological processes and the exertion of specific effects .

Comparison with Similar Compounds

Similar Compounds

- 4-(tert-Butoxy)phenylamine

- 2-Methylaniline

- tert-Butylamine

Uniqueness

4-(tert-Butoxy)-2-methylaniline is unique due to the presence of both the tert-butoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Biological Activity

4-tert-Butoxy-2-methylaniline is an organic compound with significant biological activity, particularly in its interactions with metabolic pathways and enzyme systems. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 205.27 g/mol. The compound features an amine functional group and a tert-butoxy substituent, which significantly influences its chemical reactivity and biological interactions. Its unique substitution pattern grants it distinct steric and electronic properties compared to similar compounds.

Enzyme Interactions

Research indicates that this compound interacts with cytochrome P450 enzymes, crucial for the metabolism of xenobiotics and endogenous compounds. This interaction can manifest as either a substrate or an inhibitor, thus affecting metabolic pathways and potentially influencing gene expression through binding with transcription factors and regulatory proteins.

Table 1: Summary of Cytochrome P450 Interactions

| Interaction Type | Effect on Metabolism | Implications |

|---|---|---|

| Substrate | Facilitates metabolism of co-administered drugs | Potential drug-drug interactions |

| Inhibitor | Reduces metabolism of co-administered drugs | Risk of toxicity due to increased drug levels |

Toxicological Studies

Toxicological assessments have shown that this compound exhibits varying degrees of toxicity depending on the concentration and exposure duration. In laboratory settings, the compound has been evaluated for its potential carcinogenic effects, reproductive toxicity, and other health endpoints. The NIOSH Occupational Exposure Banding process categorizes its health risks based on comprehensive evaluations across multiple toxicological endpoints .

Table 2: Toxicological Evaluation Results

| Endpoint | Evaluation Result | Reference |

|---|---|---|

| Carcinogenicity | Not classified | NIOSH |

| Reproductive toxicity | Moderate concern | NIOSH |

| Acute toxicity | Low to moderate | NIOSH |

Case Studies

- Pharmacological Implications : A study highlighted the compound's role in modifying drug metabolism, suggesting that it could alter the effectiveness of certain medications when administered concurrently. This finding emphasizes the need for careful consideration in pharmacotherapy involving patients using drugs metabolized by cytochrome P450 enzymes.

- Environmental Impact : Research has also indicated potential environmental implications due to the compound's persistence in biological systems. Its interactions with microbial communities in soil suggest that it may affect biodegradation processes, thereby influencing ecosystem health.

Applications in Industry

This compound finds applications across various fields including pharmaceuticals, where it is utilized as an intermediate in the synthesis of biologically active compounds. Its unique chemical properties make it suitable for creating formulations that require specific steric hindrance or electronic characteristics.

Table 3: Industrial Applications

| Application Area | Use Case |

|---|---|

| Pharmaceuticals | Intermediate in drug synthesis |

| Agrochemicals | Active ingredient in pesticides |

| Material Science | Component in polymer formulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.